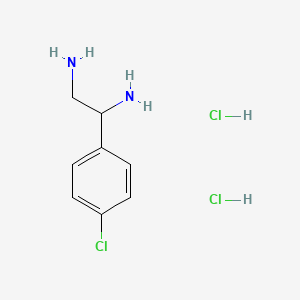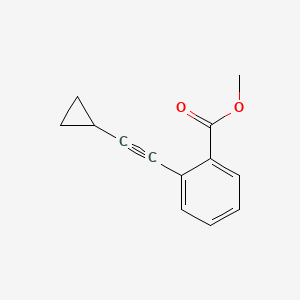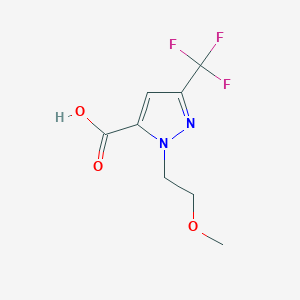![molecular formula C19H22BClO2 B1472978 2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1870804-20-8](/img/structure/B1472978.png)
2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2-4-4,4,5,5-TMD) is a dioxaborolane compound that has been used in a variety of scientific research applications. It is a relatively new compound, having only been synthesized in the early 1990s. The compound has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in biocatalytic processes, and as an inhibitor of enzymes. In addition, 2-4-4,4,5,5-TMD has been studied as a potential therapeutic agent for various diseases and disorders.
Applications De Recherche Scientifique
-
Anti-counterfeit Applications
- Application: Silicon nanocrystals (SiNCs), which have similar properties to the compound you mentioned, have been used to create aging-resistant fluorescent anti-counterfeiting coatings .
- Method: Lipophilic silicon nanocrystals (De-SiNCs) with red fluorescence were prepared first by thermal hydrosilylation. Then, a new SiNCs/PDMS coating (De-SiNCs/DV) was fabricated by dispersing De-SiNCs into reinforcing PDMS composites with vinyl-capped silicone resin .
- Results: The De-SiNCs/DV composites exhibit superior transparency (up to 85%) in visible light range, outstanding fluorescence stabilities with average lifetime of 20.59 μs in various conditions including acidic/alkaline environments, different organic solvents, high-humidity environments and UV irradiation .
-
Quantum Sciences
- Application: Machine learning methods have been applied in quantum sciences .
- Method: The use of deep learning and kernel methods in supervised, unsupervised, and reinforcement learning algorithms for phase classification, representation of many-body quantum states, quantum feedback control, and quantum circuits optimization .
- Results: This is a broad field with many potential outcomes, depending on the specific application .
-
Environmental Applications
- Application: Graphene-based materials, which are similar to the compound you mentioned, have been used for the detection and adsorption of pollutants, and photocatalysis .
- Method: Hybrid systems can detect pollutants at levels of 0.1 nM Pb 2+, 5 nM Hg 2+ and 0.3 μmol Cu 2+ per L with a faster response .
- Results: This method allows for the detection of pollutants at very low concentrations .
-
Biodevices
- Application: Polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, have shown an outstanding ability to prevent nonspecific protein adsorption .
- Method: MPC polymers are synthetic phospholipid polymers with zwitterionic phosphorylcholine (PC) head groups, which can form cell-membrane-like structures on various material surfaces .
- Results: This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
-
Chemical Reactions
- Application: A green, efficient and cheap demethylation reaction of aromatic methyl ethers with mineral acid (HCl or H2SO4) as a catalyst in high temperature pressurized water provided the corresponding aromatic alcohols (phenols, catechols, pyrogallols) in high yield .
- Method: 4-Propylguaiacol was chosen as a model, given the various applications of the 4-propylcatechol reaction product .
- Results: This demethylation reaction could be easily scaled and biorenewable 4-propylguaiacol from wood and clove oil could also be applied as a feedstock .
-
Environmental Applications
- Application: Graphene-based materials, which are similar to the compound you mentioned, have been used for the detection and adsorption of pollutants, and photocatalysis .
- Method: Hybrid systems can detect pollutants at levels of 0.1 nM Pb 2+, 5 nM Hg 2+ and 0.3 μmol Cu 2+ per L with a faster response .
- Results: This method allows for the detection of pollutants at very low concentrations .
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO2/c1-18(2)19(3,4)23-20(22-18)16-9-5-14(6-10-16)13-15-7-11-17(21)12-8-15/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCVWRYFTNFIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



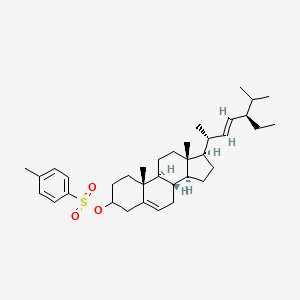
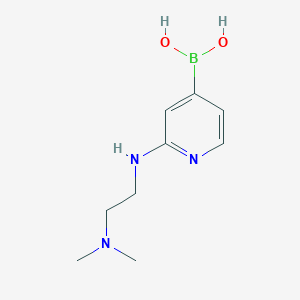
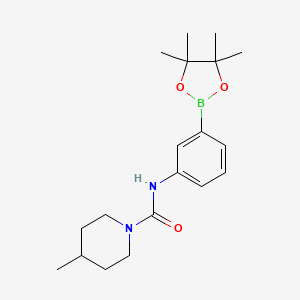
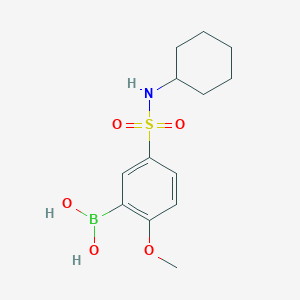
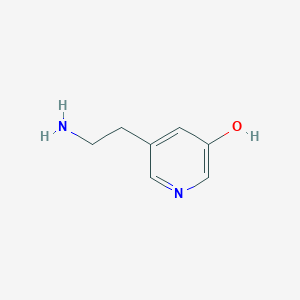
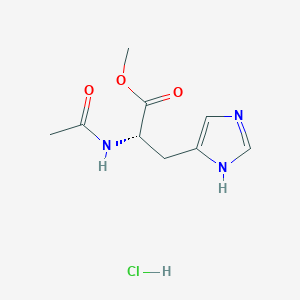
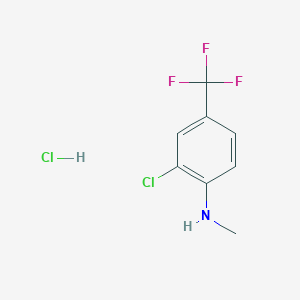
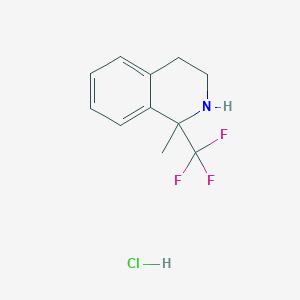
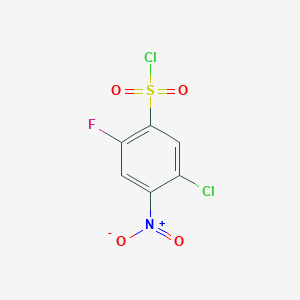
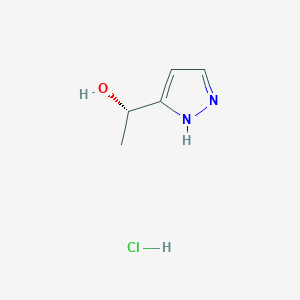
![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)
